molecular formula C17H10FN3O3S2 B2787298 2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one CAS No. 307541-62-4

2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

Cat. No.: B2787298
CAS No.: 307541-62-4
M. Wt: 387.4
InChI Key: XPGBXCWJQPANRD-UHFFFAOYSA-N
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Description

This chemical reagent, 2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one, is a novel synthetic compound designed for advanced oncology and drug discovery research. Its structure incorporates two pharmacologically significant heterocyclic systems: the 1,3,4-thiadiazole and the thiophene moiety. These scaffolds are extensively documented in scientific literature for their potent biological activities, particularly in anticancer applications . Compounds featuring the 1,3,4-thiadiazole core have demonstrated the ability to inhibit key cellular processes in cancer cells, such as DNA synthesis and the activity of crucial enzymes like dihydrofolate reductase (DHFR), as confirmed through molecular docking studies . Simultaneously, thiophene derivatives are recognized for their capacity to induce cell cycle arrest and apoptosis in various human cancer cell lines, including hepatocellular carcinoma (HepG2) and lung cancer (A-549) models . The strategic integration of these rings into a single molecular framework, further engineered with a 4-fluorophenyl group to potentially enhance metabolic stability and binding affinity, makes this compound a valuable candidate for researchers investigating new mechanisms of action and developing next-generation chemotherapeutic agents. It is an essential tool for in vitro screening against a panel of cancer cell lines and for target-based biochemical assays.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3S2/c18-10-5-3-9(4-6-10)13-12(14(22)11-2-1-7-25-11)15(23)16(24)21(13)17-20-19-8-26-17/h1-8,13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGBXCWJQPANRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NN=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate findings on its biological activity, including anticancer and antimicrobial properties, and provide a comprehensive overview based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H10FN3O3S2C_{17}H_{10}FN_3O_3S_2, with a molecular weight of 387.4 g/mol. It features a complex structure that includes a thiadiazole ring, which is known for its biological significance.

Recent studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The mechanism is thought to involve inhibition of key enzymes related to cancer cell proliferation. For instance, the compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer), showing promising results:

  • MCF-7 Cells : An IC50 value of approximately 23.29 µM was reported after 48 hours of exposure.
  • LoVo Cells : An IC50 value of about 2.44 µM was noted, indicating higher sensitivity compared to MCF-7 cells .

Case Studies

  • Daphnia Magna Toxicity Evaluation : In a study evaluating toxicity using Daphnia magna as a model organism, the compound demonstrated low toxicity while maintaining significant anticancer activity. This suggests its potential as a lead compound in drug development .
  • Inhibition of Enzymatic Activity : The compound has also been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The presence of the thiadiazole ring enhances this inhibition, contributing to its anticancer efficacy .

Antimicrobial Activity

The compound has shown notable antimicrobial activity against various bacterial strains. Structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole ring can enhance activity:

  • In Vitro Studies : Compounds with free amino groups at specific positions exhibited moderate to excellent inhibitory activity against tested microbial strains.
  • Comparative Analysis : Substituting certain groups on the thiadiazole scaffold resulted in variations in potency, with some derivatives achieving comparable effectiveness to established antibiotics .

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AnticancerMCF-723.29
AnticancerLoVo2.44
AntimicrobialVarious StrainsModerate to Excellent

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiadiazole ring can enhance efficacy against various bacterial strains. A notable case study demonstrated that a specific derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of the caspase pathway. A study published in ACS Omega reported that derivatives of this compound inhibited cell proliferation in breast cancer cells by more than 70% at concentrations of 10 µM .

Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory agents. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This property was validated in a controlled experiment where treated cells exhibited reduced inflammation markers compared to untreated controls .

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to act as a donor material in bulk heterojunction solar cells has been explored. A recent study demonstrated that incorporating this compound into photovoltaic devices improved power conversion efficiency by approximately 15% compared to traditional materials .

Sensors

The compound's sensitivity to environmental changes has led to its use in sensor technology. Research indicates that it can be utilized as a sensing material for detecting heavy metals in water due to its selective binding properties. A prototype sensor developed using this compound showed a detection limit as low as 0.5 ppm for lead ions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Antimicrobial ActivityInhibition of Staphylococcus aureus
Anticancer PropertiesInduction of apoptosis in breast cancer cells
Anti-inflammatory EffectsReduction of TNF-alpha and IL-6 levels
Organic PhotovoltaicsEnhanced power conversion efficiency
SensorsDetection of heavy metals in water

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Acyl Group Variations : Replacement of thiophene-2-carbonyl with 4-butoxybenzoyl (as in ) introduces bulkier substituents, which may reduce solubility but increase hydrophobic interactions.

Challenges :

  • The thiophene-2-carbonyl group may sterically hinder cyclization, requiring optimized reaction times or catalysts (e.g., Pd/Cu systems for cross-coupling steps) .

Physicochemical Properties

Property Target Compound 5-(4-Chlorophenyl) Analog 4-Methylphenyl Analog
Molecular Weight ~381.4 g/mol (calculated) 394.8 g/mol 377.4 g/mol
Melting Point Not reported 252–255°C (similar compound in ) Not reported
LogP (Predicted) ~3.2 (fluorophenyl) ~3.8 (chlorophenyl) ~2.9 (methylphenyl)
Solubility Low in water; moderate in DMF Low in water; high in DMSO Moderate in polar aprotic solvents

Key Trends :

  • Lipophilicity : Chlorophenyl analogs exhibit higher LogP values due to chlorine’s hydrophobicity compared to fluorine .
  • Solubility : The 4-butoxybenzoyl substituent in reduces aqueous solubility but enhances membrane permeability.

Pharmacological Activity

  • Kinase Inhibition : Thiadiazole-containing pyrrolones show activity against tyrosine kinases, with fluorophenyl groups improving selectivity .
  • Antimicrobial Effects : Chlorophenyl derivatives exhibit moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus) .
  • Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated metabolism compared to chlorophenyl analogs .

Q & A

Q. Table 1: Optimized Synthetic Conditions

StepReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
1Thiadiazole + 4-fluorophenyl bromideDMF806592%
2Cyclization with thiophene-carbonyl chlorideToluene1107888%

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